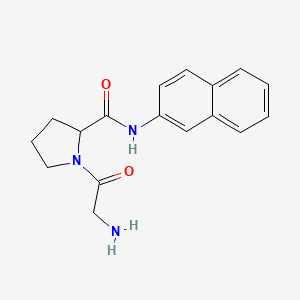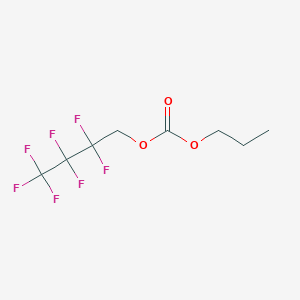
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains both a pyrazole ring and a tetrahydroquinoline ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both nitrogen atoms in the pyrazole ring and the partially saturated quinoline ring makes it a versatile scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-aminophenyl)ethanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to reflux temperatures to drive the cyclization to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for scale. This can include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help to reduce the production costs and improve the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring as well as the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1H-pyrazol-1-yl)-2,3-dihydroquinoline: Similar structure but lacks the fully saturated tetrahydroquinoline ring.
5-(1H-pyrazol-1-yl)-quinoline: Contains a fully aromatic quinoline ring instead of the partially saturated tetrahydroquinoline ring.
1-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a quinoline ring.
Uniqueness
The uniqueness of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline lies in its combination of the pyrazole and tetrahydroquinoline rings, which provides a versatile scaffold for the development of new compounds with potential biological activities. Its partially saturated quinoline ring offers different reactivity compared to fully aromatic quinoline derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-5-11-10(4-2-7-13-11)12(6-1)15-9-3-8-14-15/h1,3,5-6,8-9,13H,2,4,7H2 |
InChI-Schlüssel |
MTVVCDXZHJKYBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2N3C=CC=N3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)

![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)





![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)





